N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine

Description

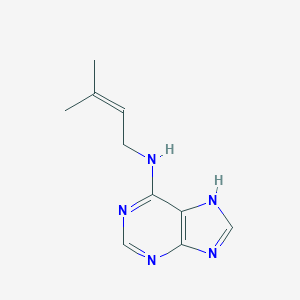

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine (HMDB ID: HMDB0245646), also known as isopentenyladenine (iP) or N⁶-(Δ²-isopentenyl)adenine, is a 6-alkylaminopurine derivative. It features a purine core substituted at the 6-position with a branched alkenyl chain (3-methylbut-2-en-1-yl) (Figure 1). Key characteristics include:

- Molecular formula: C₁₀H₁₃N₅

- Molar mass: 203.24 g/mol

- Structural features: A bicyclic purine fused with an imidazole ring and a hydrophobic isopentenyl group .

- Biological role: A primary metabolite involved in growth and development, detected in foods like tea leaves and kiwis, and linked to the human exposome .

Properties

IUPAC Name |

N-(3-methylbut-2-enyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVABZIGRDEKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178325 | |

| Record name | 6-(3-Methyl-2-buten-1-ylamino)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N(6)-(delta(2)-Isopentenyl)adenine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2365-40-4 | |

| Record name | Isopentenyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-(delta(2)-Isopentenyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-dimethylallyladenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N6-Isopentenyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(3-Methyl-2-buten-1-ylamino)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2IP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V500BB256Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It is structurally similar to novobiocin, which targets the DNA gyrase enzyme, specifically the GyrB subunit. DNA gyrase is involved in DNA replication, transcription, and repair, making it a crucial target for antibacterial agents.

Mode of Action

Like Novobiocin, N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine may interact with its target by binding to the DNA gyrase enzyme and blocking its adenosine triphosphatase (ATPase) activity. This action inhibits the supercoiling of DNA, a critical process in DNA replication and transcription, thereby disrupting bacterial growth.

Biochemical Analysis

Biochemical Properties

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, an enzyme involved in the MEP pathway. This interaction is crucial for the biosynthesis of terpenes, which are essential components in various biological processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, it can modulate cell signaling pathways, impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, inhibiting or activating their activity. This binding can lead to changes in the expression of genes involved in various biochemical pathways, thereby exerting its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the expression level of enzymes interacting with this compound can vary over time, affecting its overall impact on cellular processes. Long-term studies in vitro and in vivo have provided insights into the temporal dynamics of its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, indicating the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the MEP pathway. It interacts with enzymes such as 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, influencing the biosynthesis of terpenes and other metabolites. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Detailed studies on its subcellular localization provide insights into its role in various biochemical processes.

Biological Activity

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine, also known as 3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine, is a significant compound within the purine derivative class, exhibiting diverse biological activities that warrant detailed exploration. This article reviews its biological activity, synthesis, potential applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃N₅, with a molecular weight of approximately 203.24 g/mol. Its unique structure features a branched alkene substituent at the nitrogen atom, contributing to its potential biological activity and chemical reactivity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, derivatives of purine compounds have demonstrated effective minimum inhibitory concentrations (MIC) against pathogens such as E. coli and K. pneumoniae .

2. Cytokinin Activity

As a purine derivative, this compound may function similarly to cytokinins, which are plant hormones that regulate cell division and growth. Studies have suggested that it could activate cytokinin receptors in plants, influencing developmental processes such as shoot and root growth .

3. Antioxidant Properties

This compound has been reported to exhibit antioxidant activity, protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a factor .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may modulate these pathways by binding to purine receptors or other related proteins, thus influencing various biochemical processes .

Synthesis Methods

The synthesis of this compound can be achieved through several organic reactions:

- Alkylation Reactions : Utilizing 6-chloropurine as a precursor.

- Direct Alkylation : Involving the substitution at the N9 position of the purine ring.

- Multi-step Synthesis : Combining various organic reactions to yield the final product.

These methods enable efficient production for research and potential applications in agriculture and medicine .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N(6)-dimethylallyladenine | Dimethylallyl group at position six | Used as a plant growth regulator |

| 6-(γ,γ-Dimethylallylamino)purine | Dimethylallyl group attached to purine | Exhibits anti-cancer properties |

| N-(2-Isopentenyl)adenine | Similar side chain but lacks silyl groups | More prevalent in plant hormone studies |

This compound stands out due to its specific branched alkene substituent, which may confer unique biological activities not present in its analogs .

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the efficacy of various purine derivatives against bacterial strains, revealing significant antimicrobial activity for N-(3-Methylbut-2-en-1-YL)-9H-purin-6-amines in comparison to standard antibiotics .

- Plant Growth Regulation : Research on cytokinin-like activities showed that certain derivatives could enhance growth parameters in maize plants when applied at specific concentrations .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHN

CAS Number : 2365-40-4

Synonyms : Isopentenyladenine, N6-(2-Isopentenyl)adenine, 6-(gamma,gamma-Dimethylallylamino)purine

The compound features a purine core with a branched alkene side chain, which enhances its reactivity and potential biological interactions. Its structural similarity to natural purines like adenine allows it to participate in various biochemical processes, including nucleic acid metabolism and signaling pathways.

Pharmaceutical Applications

-

Anticancer Research :

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine has been studied for its potential anticancer properties. Research indicates that purine analogues can inhibit tumor cell proliferation by interfering with nucleic acid synthesis. For example, derivatives of this compound have shown promise in targeting specific cancer pathways, making them candidates for further development as chemotherapeutic agents . -

Cytokinin Activity :

The compound exhibits cytokinin-like activity, which is crucial for plant growth and development. Cytokinins are known to promote cell division and shoot formation. Studies have demonstrated that this compound can enhance plant growth by modulating cytokinin signaling pathways . This application is particularly relevant in agricultural biotechnology for developing stress-resistant crop varieties. -

Drug Development :

As a lead compound in drug discovery, this compound has potential applications in treating diseases related to nucleic acid metabolism. Its unique side chain may allow for the design of novel therapeutics targeting specific metabolic pathways associated with diseases such as viral infections and metabolic disorders .

Biochemical Applications

-

Signal Transduction :

The compound plays a role in various signaling pathways within cells. Its ability to mimic natural purines allows it to interact with purine receptors, influencing cellular responses. This characteristic is being explored for its implications in understanding cellular communication and developing drugs that can modulate these pathways . -

Research on Plant Hormones :

In plant biology, this compound is utilized to study the effects of cytokinins on plant physiology. Research has shown that this compound can affect leaf senescence, root development, and overall plant vigor by enhancing cytokinin activity .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Table 1: Structural Comparison of Purine Derivatives

Key Observations :

- Position 6 vs. 9 Substitution : The target compound is substituted at N⁶, while others (e.g., ) have N⁹-alkyl/aryl groups. This distinction affects electronic properties and binding interactions .

- Functional Groups : The isopentenyl group in the target compound enhances hydrophobicity, whereas methoxy () or phosphoryl () substituents increase polarity .

Key Observations :

Key Observations :

Physicochemical Properties

Table 4: Physical Properties

| Property | This compound | 9-(3-Chlorobenzyl)-2-fluoro-N-methyl-9H-purin-6-amine | 8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine |

|---|---|---|---|

| LogP (Predicted) | ~2.5 (hydrophobic) | ~3.0 (aromatic Cl) | ~1.8 (polar methoxy) |

| Solubility | Low in water | Moderate | High |

| Molecular Weight | 203.24 | 307.74 | 331.12 |

Key Observations :

- Lipophilicity : The isopentenyl group in the target compound increases LogP compared to polar derivatives (e.g., trimethoxybenzyl in ) .

Preparation Methods

Reaction Mechanism and Conditions

The SNAr reaction proceeds via deprotonation of the amine nucleophile by a base, followed by attack at the electron-deficient C6 position of the purine ring. Key parameters include:

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and stabilize intermediates.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the amine (pKa ~10–11).

-

Temperature : Reactions typically proceed at 80–100°C for 12–24 hours to achieve satisfactory conversion.

A representative procedure is as follows:

-

Combine 6-chloro-9H-purine (1.0 equiv) and 3-methylbut-2-en-1-ylamine (1.2 equiv) in anhydrous DMF.

-

Add K₂CO₃ (2.0 equiv) and heat at 90°C under nitrogen for 18 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc gradient).

Yield Optimization

Yields depend critically on stoichiometry and reaction time. Excess amine (1.5–2.0 equiv) improves displacement efficiency, while prolonged heating (>24 hours) risks decomposition. Pilot studies suggest optimal yields of 55–65% under these conditions.

Alternative Synthetic Strategies

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers an alternative route, particularly useful for sterically hindered amines. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate coupling between 9H-purin-6-amine and 3-methylbut-2-en-1-ol:

Advantages :

-

Avoids harsh conditions required for SNAr.

-

Compatible with heat-sensitive substrates.

Limitations :

Enzymatic Synthesis

Biocatalytic methods using adenylate-isopentenyltransferases (IPTs) have been explored for synthesizing isopentenyladenine derivatives. These enzymes catalyze the transfer of the isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to adenine nucleotides:

Subsequent dephosphorylation yields the target compound. While environmentally benign, this approach is limited by enzyme availability and scalability challenges.

Critical Analysis of Reaction Parameters

Solvent Effects

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 62 | 98 |

| DMSO | 46.7 | 58 | 95 |

| THF | 7.5 | 28 | 85 |

DMF and DMSO provide optimal polarity for SNAr, whereas tetrahydrofuran (THF) results in poor solubility and low yields.

Temperature and Time

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 70 | 24 | 45 |

| 90 | 18 | 63 |

| 110 | 12 | 50 |

Elevated temperatures accelerate reaction kinetics but may degrade the product beyond 100°C.

Purification and Characterization

Q & A

Basic: What are the key synthetic strategies for N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine, and how are intermediates characterized?

The compound is synthesized via multi-step routes involving alkylation, substitution, and deprotection. For example:

- Step 1 : Alkylation of adenine derivatives with prenyl (3-methylbut-2-en-1-yl) groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Purification via column chromatography, followed by characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include δ ~8.3 ppm (purine H-8) and δ ~5.3 ppm (prenyl CH₂) .

- Step 3 : Validation of purity (>95%) via HPLC with retention times matched to standards .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is employed for structural elucidation. Key steps include:

- Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) on a diffractometer.

- Refinement : The SHELX suite (e.g., SHELXL-97) refines structures via least-squares minimization. Disordered moieties (e.g., prenyl groups) are modeled with split positions .

- Validation : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .

Advanced: How do structural modifications at the purine N⁶ position affect biological activity in SAR studies?

Structure-activity relationship (SAR) studies reveal:

-

N⁶-Alkyl chain length : Longer chains (e.g., pent-4-yn-1-yl) enhance interactions with hydrophobic pockets in enzymes like acetylcholinesterase (AChE) .

-

Substituents at C8 : Bulky groups (e.g., mesitylthio) reduce solubility but increase binding affinity to endoplasmic reticulum targets .

-

Data table :

Compound Modification AChE Inhibition (%) 9w Mesitylthio-C8 32% (at 100 μM) 12 Bromo-C8 <10% 19 derivatives Benzyl-piperidinyl 10–15%

Advanced: How can conflicting biological data (e.g., AhR antagonism vs. cytokinin activity) be resolved?

Discrepancies arise due to assay conditions or off-target effects. Mitigation strategies:

- Dose-response curves : Test across concentrations (nM–μM) to identify potency thresholds (e.g., AhR antagonism at nM ranges with GNF351 analogs vs. cytokinin activity at μM) .

- Control experiments : Use knockout models (e.g., Ahr-null cells) to isolate pathway-specific effects .

- Structural analogs : Compare with non-prenylated adenine derivatives to distinguish prenyl-dependent mechanisms .

Basic: What analytical techniques are critical for purity and stability assessment?

- HPLC-MS : Monitors degradation under stress conditions (e.g., pH 2–9, 40°C). A C18 column with acetonitrile/water gradients is typical .

- Stability : The compound degrades <5% over 72 hours in PBS (pH 7.4) at 25°C .

- Thermogravimetric analysis (TGA) : Confirms decomposition temperature (~212°C) .

Advanced: How can crystallographic data contradictions (e.g., disorder vs. twinning) be addressed during refinement?

- Twinning detection : Use PLATON to analyze intensity statistics. Apply TWINLAWS for matrix refinement .

- Disorder modeling : Split occupancies for flexible prenyl groups and restrain bond lengths/angles with SHELX instructions (e.g., AFIX 66) .

- Validation tools : Check R-factor convergence (R₁ < 0.05) and electron density residuals (Δρ < 0.3 eÅ⁻³) .

Basic: What are the compound’s physicochemical properties relevant to in vitro assays?

- LogP : ~2.1 (predicted via ChemAxon), indicating moderate hydrophobicity .

- Solubility : 1.2 mg/mL in DMSO; <0.1 mg/mL in H₂O .

- pKa : 4.8 (purine N1-H) and 9.1 (amine NH), requiring buffered solutions (pH 6–8) for stability .

Advanced: How to optimize reaction yields for N⁶-prenylated adenine derivatives?

- Catalyst screening : Pd(PPh₃)₄/CuI in Sonogashira couplings improves yields to >50% .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 30min (e.g., 80°C, 300W) .

- Protecting groups : THP (tetrahydropyranyl) prevents side reactions during alkylation .

Basic: What are the known biological roles of this compound?

- Plant biology : Acts as a cytokinin, regulating cell division and shoot initiation at 0.1–10 μM .

- Mammalian systems : Emerging roles in aryl hydrocarbon receptor (AhR) modulation at nM concentrations .

Advanced: How to design analogs with improved selectivity for plant vs. mammalian targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.